![molecular formula C21H18N2O2S B3953947 4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)
4-{[phenyl(phenylthio)acetyl]amino}benzamide
Overview
Description
4-{[Phenyl(phenylthio)acetyl]amino}benzamide, also known as PPTAB, is a chemical compound that has gained attention for its potential applications in scientific research. PPTAB is a derivative of benzamide and has a phenylthio group attached to it. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mechanism of Action
4-{[phenyl(phenylthio)acetyl]amino}benzamide is believed to inhibit protein-protein interactions by binding to the hydrophobic pockets of the target proteins. This binding prevents the interaction of the target proteins with their respective partners, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes related to inflammation. This compound has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[phenyl(phenylthio)acetyl]amino}benzamide in lab experiments include its high potency, selectivity, and specificity towards its target proteins. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using this compound include its low solubility in aqueous solutions, which may limit its use in certain experiments. This compound also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
For the use of 4-{[phenyl(phenylthio)acetyl]amino}benzamide in scientific research include its potential applications in the treatment of cancer and other diseases. This compound may also be useful in the development of new drugs that target protein-protein interactions. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and effective derivatives.
Scientific Research Applications
4-{[phenyl(phenylthio)acetyl]amino}benzamide has been used in various scientific studies as a potential inhibitor of protein-protein interactions. It has been shown to inhibit the activity of the oncogene c-Myc, which is overexpressed in various cancers. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes related to inflammation and cancer.
properties
IUPAC Name |
4-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c22-20(24)16-11-13-17(14-12-16)23-21(25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLWZFLEGGWWDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(=O)N)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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